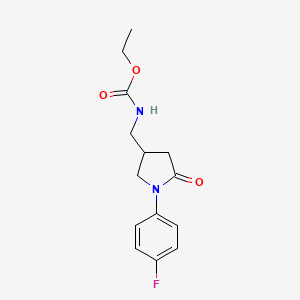
Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H17FN2O3 and its molecular weight is 280.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, also known by its CAS number 954668-34-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is identified as a potential inhibitor of the p90 ribosomal S6 kinase (RSK), which plays a crucial role in various cellular processes including growth, proliferation, and survival. RSK inhibitors are being explored for their therapeutic potential in cancer and other diseases characterized by aberrant signaling pathways .
In Vitro Studies
- Cell Line Testing : this compound was tested on various cancer cell lines to evaluate its cytotoxic effects. Preliminary results indicate that it exhibits selective toxicity towards certain cancer types, particularly those with mutations in the RSK pathway.
- Mechanistic Insights : The compound appears to induce apoptosis in target cells through the activation of caspase pathways, which are critical in programmed cell death .
Case Studies
A recent study published in a pharmacology journal reported on the efficacy of this compound in an orthotopic xenograft model of glioblastoma. The results demonstrated significant tumor regression, suggesting that the compound may effectively target tumor cells with specific genetic vulnerabilities .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Target Disease | Efficacy |
|---|---|---|---|
| This compound | RSK Inhibition | Cancer | High |
| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides | ACC2 Inhibition | Obesity | Moderate |
| Prodrugs of 1-Hydroxy-2-oxopiperidin | ENO2 Inhibition | Glioblastoma | High |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption rate with significant bioavailability in preclinical models. Its stability in human serum suggests potential for further development as a therapeutic agent .
Propiedades
IUPAC Name |
ethyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWGRDMRWKKQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













